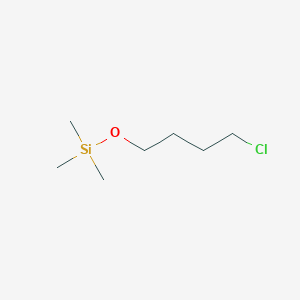
7-fluoro-4-methyl-2,3-dihydro-1H-inden-1-one
Descripción general
Descripción
“7-fluoro-4-methyl-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C10H9FO . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H9FO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 164.18 g/mol .Aplicaciones Científicas De Investigación
Fluorinated Compounds in Organic Synthesis
Fluorinated compounds, such as fluorinated indenones, may serve as key intermediates in the synthesis of various organic molecules. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a molecule related in the sense of containing fluorine and serving as an intermediate, highlights the importance of fluorinated compounds in manufacturing materials like flurbiprofen, a non-steroidal anti-inflammatory drug (Qiu et al., 2009). This example underscores the role of fluorinated intermediates in the synthesis of clinically relevant compounds.
Fluorescent Chemosensors
Fluorinated derivatives, akin to "7-fluoro-4-methyl-2,3-dihydro-1H-inden-1-one", are pivotal in developing fluorescent chemosensors. These chemosensors are capable of detecting metal ions and various analytes with high selectivity and sensitivity, showcasing the potential application of fluorinated compounds in chemical sensing and environmental monitoring (Roy, 2021).
Liquid Crystal Technologies
The incorporation of fluorine atoms into liquid crystals modifies their melting points, transition temperatures, and physical properties, such as dielectric and optical anisotropy. This adaptability makes fluorinated liquid crystals valuable for display technologies and other applications requiring controlled optical properties (Hird, 2007).
Medical Imaging and Pharmacology
Fluorinated compounds are extensively used in medical imaging and pharmacology. For example, [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA) is a tracer used in positron emission tomography (PET) imaging for studying Parkinson’s disease, highlighting the critical role of fluorinated compounds in diagnosing and understanding neurological conditions (Kumakura & Cumming, 2009).
Material Science
In material science, fluorinated polymers such as Polytetrafluoroethylene (PTFE) are noted for their high chemical resistance, thermal stability, and unique physical properties, finding applications in various industries, from aerospace to household products (Puts, Crouse, & Améduri, 2019).
Safety and Hazards
The safety information available indicates that “7-fluoro-4-methyl-2,3-dihydro-1H-inden-1-one” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
7-fluoro-4-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXQFFGKXHVLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)C2=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801257193 | |
| Record name | 7-Fluoro-2,3-dihydro-4-methyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801257193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137466-14-9 | |
| Record name | 7-Fluoro-2,3-dihydro-4-methyl-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137466-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-2,3-dihydro-4-methyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801257193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B3047236.png)



![2-[4-(Aminomethyl)phenyl]ethan-1-ol](/img/structure/B3047242.png)



![[1,1'-Biphenyl]-4-yl prop-2-enoate](/img/structure/B3047251.png)

![Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate](/img/structure/B3047253.png)


